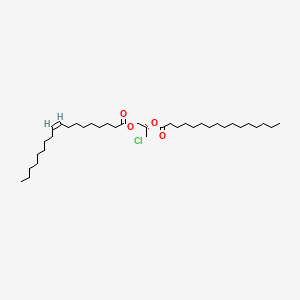![molecular formula C16H13F2NO4 B13436286 4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid](/img/structure/B13436286.png)
4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid is a chemical compound with the molecular formula C16H13F2NO4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid typically involves the reaction of 2,4-difluorophenol with chloroacetic acid to form 2-(2,4-difluorophenoxy)acetic acid. This intermediate is then reacted with 4-aminomethylbenzoic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid can undergo various chemical reactions, including:
Nucleophilic Acyl Substitution: This reaction involves the substitution of the acyl group with a nucleophile, often resulting in the formation of esters or amides.
Electrophilic Aromatic Substitution: The aromatic ring in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted aromatic compounds.
Common Reagents and Conditions
Nucleophilic Acyl Substitution: Common reagents include alcohols and amines, with conditions often involving acidic or basic catalysts.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under conditions that generate the electrophile in situ.
Major Products
Esters and Amides: Formed from nucleophilic acyl substitution reactions.
Substituted Aromatic Compounds: Resulting from electrophilic aromatic substitution reactions.
Aplicaciones Científicas De Investigación
4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Medicine: Research into its potential as a pharmaceutical intermediate.
Industry: Use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action for 4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Difluorophenoxy)acetic Acid: A precursor in the synthesis of the target compound.
4-Aminomethylbenzoic Acid: Another precursor used in the synthesis.
Uniqueness
4-[[[2-(2,4-Difluorophenoxy)acetyl]amino]methyl]benzoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable as an intermediate in various synthetic pathways and research applications.
Propiedades
Fórmula molecular |
C16H13F2NO4 |
|---|---|
Peso molecular |
321.27 g/mol |
Nombre IUPAC |
4-[[[2-(2,4-difluorophenoxy)acetyl]amino]methyl]benzoic acid |
InChI |
InChI=1S/C16H13F2NO4/c17-12-5-6-14(13(18)7-12)23-9-15(20)19-8-10-1-3-11(4-2-10)16(21)22/h1-7H,8-9H2,(H,19,20)(H,21,22) |
Clave InChI |
HMBCEHIUCYFRIO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CNC(=O)COC2=C(C=C(C=C2)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2-Ethyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13436210.png)




![2-(2,3-Dihydrobenzofuran-5-yl)-N-(5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide](/img/structure/B13436241.png)
![N6-[(Benzylamino)carbonothioyl]lysine-13C6,15N2](/img/structure/B13436244.png)


![iso-Miconazole (1-[1-(2,4-Dichlorophenyl)-2-[(2,4-dichlorophenyl)methoxy]ethyl]-1H-imidazole)](/img/structure/B13436265.png)


